molecular formula C12H13N3O B1528845 4-(3-Amino-2-oxopiperidin-1-yl)benzonitrile CAS No. 1342733-43-0

4-(3-Amino-2-oxopiperidin-1-yl)benzonitrile

Cat. No. B1528845
M. Wt: 215.25 g/mol
InChI Key: GEUQEZOZOARJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-Amino-2-oxopiperidin-1-yl)benzonitrile” is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . It is intended for research use only.


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .

Scientific Research Applications

Synthesis of Fluorinated Compounds

A study by Surmont et al. (2010) explored synthetic strategies towards 4-substituted 3,3-difluoropiperidines, compounds with potential in medicinal chemistry. These compounds were synthesized via a multi-step process starting from 3-substituted acrylonitriles, leading to fluorinated gamma-amino acids and other fluorinated piperidine derivatives, indicating their utility as building blocks in drug discovery and development (Surmont, Verniest, Thuring, Macdonald, Deroose, & de Kimpe, 2010).

Dual Fluorescence Studies

Köhn and Hättig (2004) investigated the low-lying singlet states of 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a prototype for dual fluorescence studies. Through analytical gradient code and coupled-cluster models, they provided insights into the intramolecular charge-transfer (ICT) state of DMABN, highlighting its applications in understanding fluorescent materials' photophysical properties (Köhn & Hättig, 2004).

HIV-1 Reverse Transcriptase Inhibitors

Ju Xiu-lia (2015) synthesized 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate crucial for diarylpyrimidine HIV-1 reverse transcriptase inhibitors. This synthesis pathway underscores the importance of such compounds in developing therapies against HIV (Ju Xiu-lia, 2015).

Corrosion Inhibition Studies

Chaouiki et al. (2018) evaluated benzonitrile derivatives for corrosion inhibition of mild steel in acidic medium, showcasing the potential of these compounds in protecting industrial materials. The study combined gravimetric, electrochemical methods, and computational simulations, illustrating the compounds' effectiveness and the mechanisms of action (Chaouiki, Lgaz, Chung, Ali, Gaonkar, Bhat, Salghi, Oudda, & Khan, 2018).

Antibacterial Activity

Khalil, Berghot, and Gouda (2009) synthesized new heterocycles incorporating phthalazine, including 3-(1,4-Dioxo-3,4,4e,5,10,10a-hexahydro-1H-5,10-benzeno-benzo[g]phthalazin-2-yl)-3-oxo-propiononitrile. These compounds were tested for their antibacterial activity, offering new avenues for antibiotic drug development (Khalil, Berghot, & Gouda, 2009).

properties

IUPAC Name

4-(3-amino-2-oxopiperidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-8-9-3-5-10(6-4-9)15-7-1-2-11(14)12(15)16/h3-6,11H,1-2,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUQEZOZOARJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Amino-2-oxopiperidin-1-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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